

# Spectroscopic Characterization of 5-Amino-1-ethyl-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-1-ethyl-1H-indazole

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## Introduction

**5-Amino-1-ethyl-1H-indazole** is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds.<sup>[1]</sup> A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-Amino-1-ethyl-1H-indazole**, framed within the context of established analytical methodologies. While specific experimental data for this exact molecule is not publicly available in the provided search results, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.

## Molecular Structure and Key Features

The structure of **5-Amino-1-ethyl-1H-indazole** ( $C_9H_{11}N_3$ ) comprises a bicyclic indazole core, an ethyl group at the N1 position, and an amino group at the C5 position.<sup>[2][3]</sup> These features will give rise to distinct signals in both NMR and MS spectra, which are crucial for its characterization.

Molecular Formula:  $C_9H_{11}N_3$  Molecular Weight: 161.21 g/mol

# Nuclear Magnetic Resonance (NMR) Spectroscopy

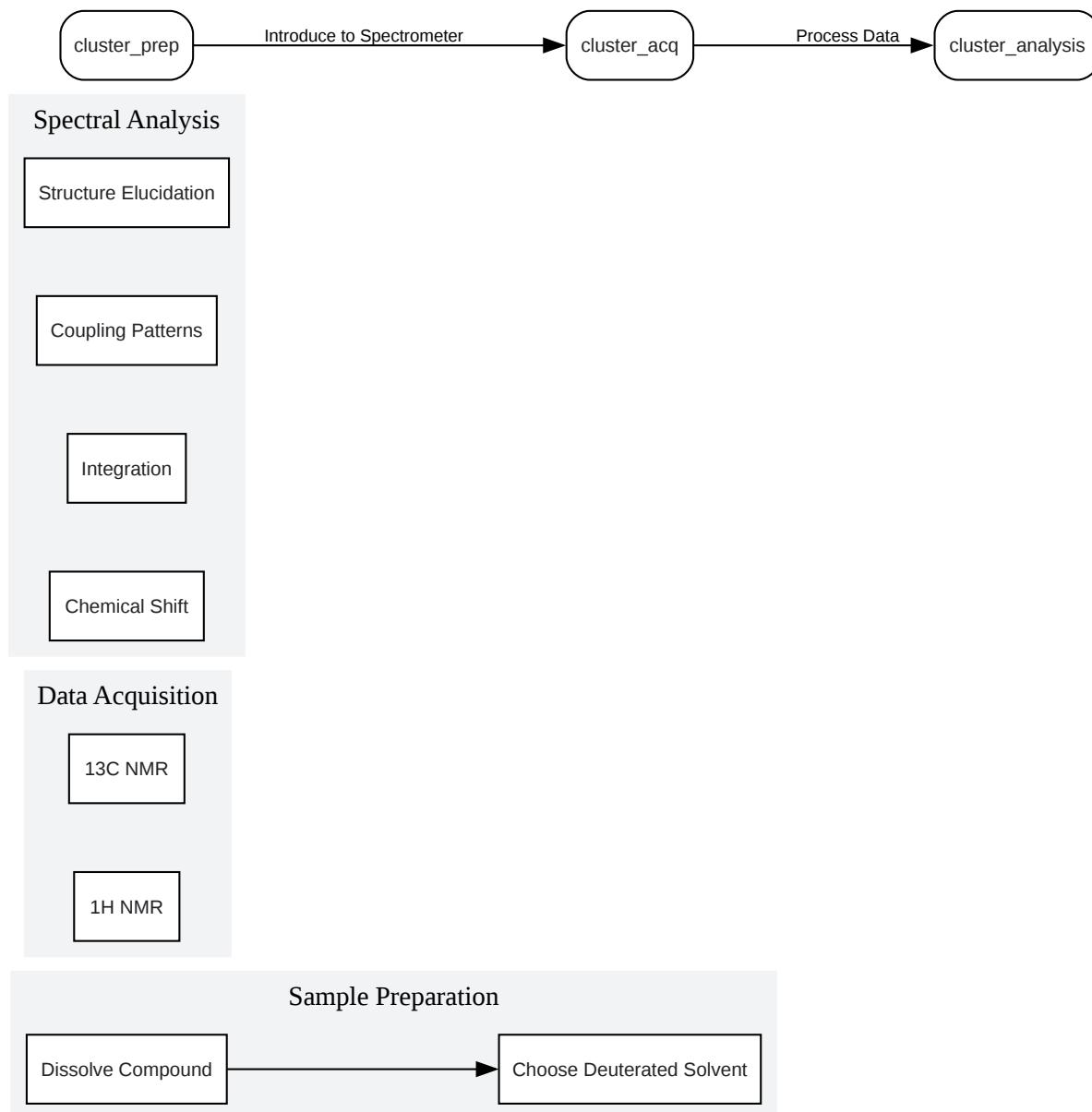
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.<sup>[4]</sup> For **5-Amino-1-ethyl-1H-indazole**, both <sup>1</sup>H and <sup>13</sup>C NMR will provide key insights.

## Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring NMR data for a small organic molecule like **5-Amino-1-ethyl-1H-indazole** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>). The choice of solvent is critical and can influence the chemical shifts.<sup>[5]</sup>
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.<sup>[6][7]</sup>
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - This experiment often requires a longer acquisition time due to the lower natural abundance of the <sup>13</sup>C isotope.

Below is a workflow for NMR data acquisition and analysis:

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Caption: Workflow for NMR Spectroscopy.

## Predicted $^1\text{H}$ NMR Spectral Data

Based on the analysis of similar indazole derivatives, the following  $^1\text{H}$  NMR signals are anticipated for **5-Amino-1-ethyl-1H-indazole**. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-3	~7.8 - 8.1	Singlet (s)	1H	-
H-4	~6.8 - 7.0	Doublet (d)	1H	~8.5 - 9.0
H-6	~6.6 - 6.8	Doublet of doublets (dd)	1H	~8.5 - 9.0, ~2.0
H-7	~7.2 - 7.4	Doublet (d)	1H	~8.5 - 9.0
-NH <sub>2</sub>	~3.5 - 5.0	Broad singlet (br s)	2H	-
-CH <sub>2</sub> - (ethyl)	~4.1 - 4.3	Quartet (q)	2H	~7.0 - 7.5
-CH <sub>3</sub> (ethyl)	~1.4 - 1.6	Triplet (t)	3H	~7.0 - 7.5

### Justification of Assignments:

- **Aromatic Protons (H-3, H-4, H-6, H-7):** The protons on the indazole ring will appear in the aromatic region (typically 6.5-8.5 ppm). The electron-donating amino group at C5 is expected to shield the adjacent protons (H-4 and H-6), shifting them to a relatively higher field (lower ppm) compared to unsubstituted indazole.<sup>[7]</sup> The H-3 proton, being adjacent to the pyrazole nitrogen, is generally the most deshielded.
- **Amino Protons (-NH<sub>2</sub>):** The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.
- **Ethyl Group Protons (-CH<sub>2</sub>- and -CH<sub>3</sub>):** The methylene protons (-CH<sub>2</sub>) are adjacent to the nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the methyl

protons. The methyl protons (-CH<sub>3</sub>) will appear as a triplet, coupled to the methylene protons.

## Predicted <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment	Expected Chemical Shift (ppm)
C-3	~130 - 135
C-3a	~120 - 125
C-4	~110 - 115
C-5	~140 - 145
C-6	~105 - 110
C-7	~115 - 120
C-7a	~135 - 140
-CH <sub>2</sub> - (ethyl)	~40 - 45
-CH <sub>3</sub> (ethyl)	~14 - 16

### Justification of Assignments:

- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-5) will be significantly deshielded.
- Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical aliphatic region.

## Mass Spectrometry (MS)

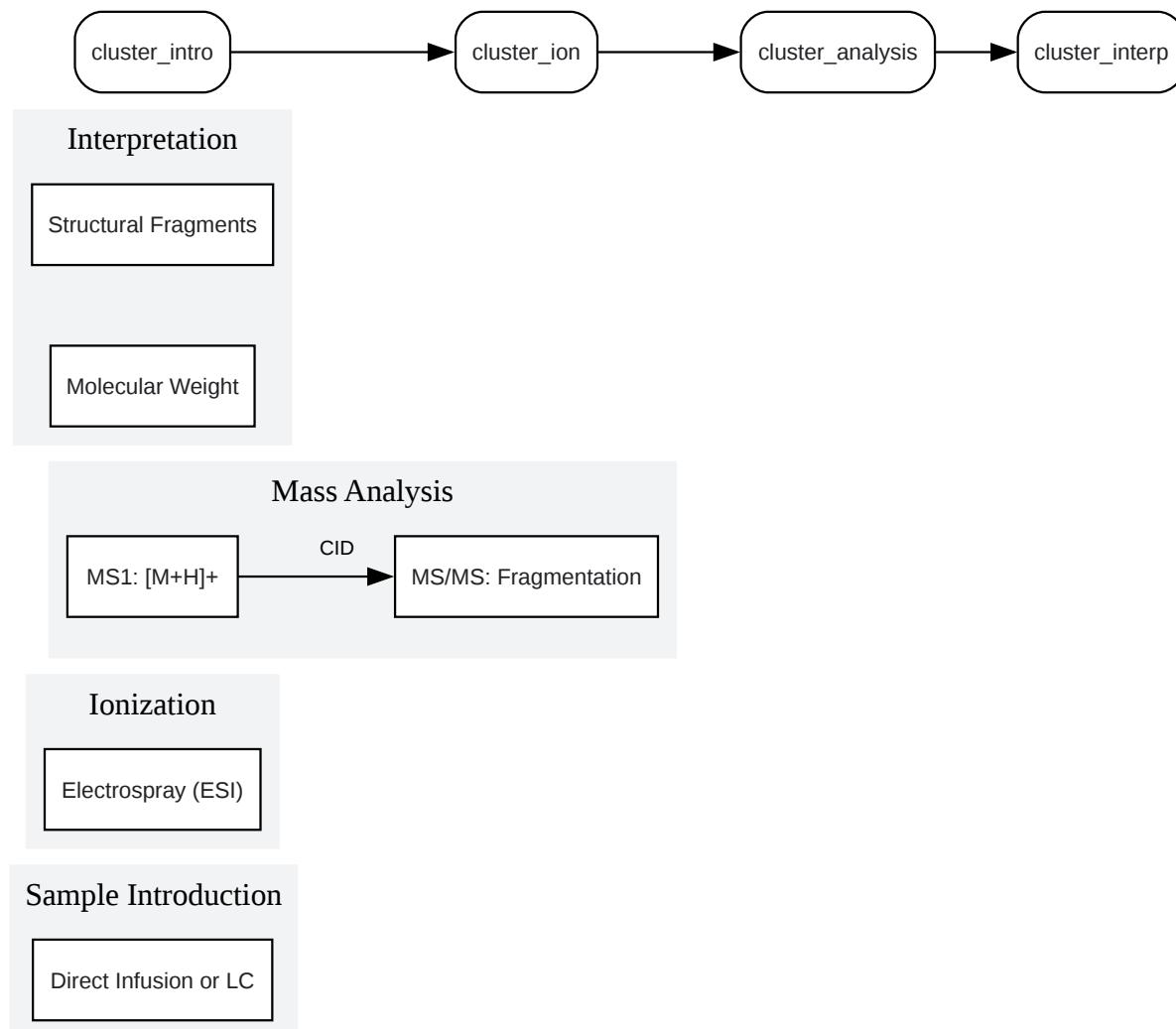
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.<sup>[8]</sup>

## Experimental Protocol: Acquiring Mass Spectra

A general procedure for obtaining a mass spectrum of **5-Amino-1-ethyl-1H-indazole** is as follows:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically producing a protonated molecule  $[M+H]^+.$ <sup>[9]</sup>
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Tandem MS (MS/MS):** To obtain structural information, the  $[M+H]^+$  ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

A workflow for MS data acquisition and analysis is presented below:

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Caption: Workflow for Mass Spectrometry.

## Predicted Mass Spectral Data

- Molecular Ion: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule,  $[M+H]^+$ , at an m/z of 162.1.

- Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 162.1 ion would likely reveal characteristic fragment ions. Common fragmentation pathways for indazole derivatives involve the loss of small neutral molecules.[10]

#### Predicted Fragmentation Pathways:

- Loss of ethylene (C<sub>2</sub>H<sub>4</sub>): A common fragmentation for N-ethyl substituted compounds is the loss of ethylene, leading to a fragment ion at m/z 134.1.
- Loss of NH<sub>3</sub>: The amino group could be lost as ammonia, although this may be a minor pathway.
- Ring Cleavage: More complex fragmentation patterns involving the cleavage of the indazole ring system are also possible.

#### Table of Expected Key Ions:

m/z	Proposed Identity
162.1	[M+H] <sup>+</sup>
134.1	[M+H - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>

## Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for **5-Amino-1-ethyl-1H-indazole**. By leveraging established principles of spectroscopic interpretation and data from analogous structures, researchers and scientists can confidently approach the characterization of this and related molecules. The detailed protocols and predictive data serve as a valuable resource for method development, quality control, and structural verification in the context of drug discovery and development.

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